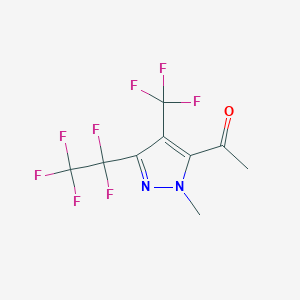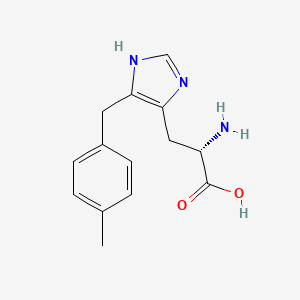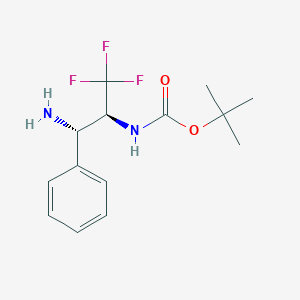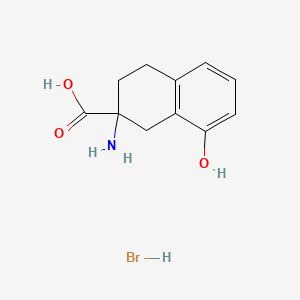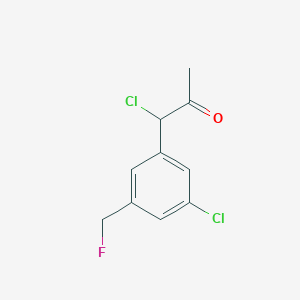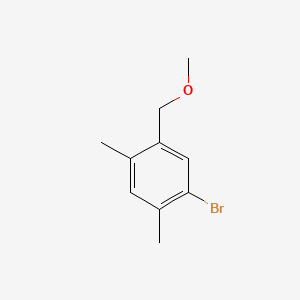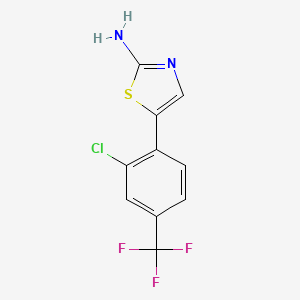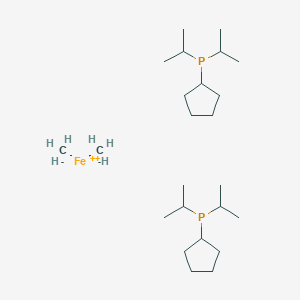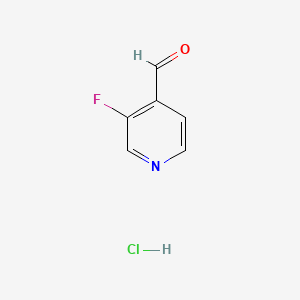
3-Fluoroisonicotinaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoroisonicotinaldehyde hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out under controlled temperature conditions, typically below -70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through various techniques such as recrystallization and distillation.
化学反応の分析
Types of Reactions
3-Fluoroisonicotinaldehyde hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoroisonicotinic acid.
Reduction: Reduction of this compound can yield 3-fluoropyridin-4-ylmethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Fluoroisonicotinic acid.
Reduction: 3-Fluoropyridin-4-ylmethanol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
3-Fluoroisonicotinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-fluoroisonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The fluorine atom enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
3-Fluoropyridine: Similar structure but lacks the aldehyde functional group.
3-Fluoroisonicotinic acid: Oxidized form of 3-fluoroisonicotinaldehyde.
3-Fluoropyridin-4-ylmethanol: Reduced form of 3-fluoroisonicotinaldehyde.
Uniqueness
3-Fluoroisonicotinaldehyde hydrochloride is unique due to the presence of both the fluorine atom and the aldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
特性
分子式 |
C6H5ClFNO |
|---|---|
分子量 |
161.56 g/mol |
IUPAC名 |
3-fluoropyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |
InChIキー |
PLEVORDNQUSBFL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C=O)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


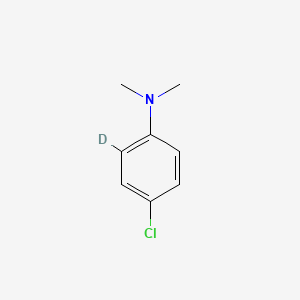
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
